molecular formula C27H23N5O3S B3793725 N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide

N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide

Cat. No.: B3793725
M. Wt: 497.6 g/mol
InChI Key: RGLAPQYRSFKQOX-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a pyridine ring, and an oxazole ring . It is part of a class of compounds known as benzothiazole derivatives, which have been extensively studied for their diverse biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of this specific compound would likely involve the coupling of a benzothiazole derivative with a pyridine derivative, followed by further functionalization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, a pyridine ring, and an oxazole ring. These rings are connected by various functional groups, including an amide group and a propanoyl group . The presence of these functional groups and rings contributes to the compound’s chemical properties and biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups and rings. For example, the benzothiazole ring might undergo reactions typical of aromatic compounds, while the amide group could participate in reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity, while the amide group could influence its solubility in various solvents .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. While specific safety and hazard information for this compound is not available in the literature, benzothiazole derivatives are generally handled with care due to their potential biological activity .

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry . Additionally, studies could explore the compound’s physical and chemical properties in more detail, as well as its safety and environmental impact.

Properties

IUPAC Name

N-[2-[4-[[3-(1,3-benzothiazol-2-yl)propanoylamino]methyl]-5-methyl-1,3-oxazol-2-yl]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3S/c1-17-22(16-29-24(33)13-14-25-30-20-10-4-5-12-23(20)36-25)32-27(35-17)18-8-2-3-9-19(18)31-26(34)21-11-6-7-15-28-21/h2-12,15H,13-14,16H2,1H3,(H,29,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAPQYRSFKQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2NC(=O)C3=CC=CC=N3)CNC(=O)CCC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide
Reactant of Route 5
N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide
Reactant of Route 6
N-{2-[4-({[3-(1,3-benzothiazol-2-yl)propanoyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]phenyl}-2-pyridinecarboxamide

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